molecular formula C12H11ClF3N3O2 B14801570 4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester

4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester

Cat. No.: B14801570
M. Wt: 321.68 g/mol
InChI Key: OIZVCZCSEXXFOI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused heterocyclic core with substituents influencing its physicochemical and biological properties. Key features include:

  • Core structure: Pyrazolo[3,4-b]pyridine, a bicyclic system with nitrogen atoms at positions 1, 3, and 5.
  • Substituents: Chlorine at C4, ethyl group at N1, trifluoromethyl at C6, and ethyl ester at C3. These groups modulate electronic effects, lipophilicity, and metabolic stability.
  • Potential applications: Analogous compounds exhibit adenosine receptor antagonism (), anxiolytic activity (), and kinase inhibition (inferred from structural motifs).

Properties

Molecular Formula

C12H11ClF3N3O2

Molecular Weight

321.68 g/mol

IUPAC Name

ethyl 4-chloro-1-ethyl-6-(trifluoromethyl)pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H11ClF3N3O2/c1-3-19-10-6(5-17-19)8(13)7(11(20)21-4-2)9(18-10)12(14,15)16/h5H,3-4H2,1-2H3

InChI Key

OIZVCZCSEXXFOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The pyrazolo[3,4-b]pyridine core necessitates either constructing the pyridine ring onto a preformed pyrazole or vice versa. The presence of electron-withdrawing substituents (Cl, CF₃) and the ethyl ester group introduces steric and electronic challenges, favoring stepwise functionalization over late-stage modifications. Key disconnections include:

  • Disconnection 1 : Cleavage between the pyrazole C3 and pyridine C4 to prioritize pyridine ring synthesis via nucleophilic aromatic substitution (SNAr).
  • Disconnection 2 : Cyclocondensation of hydrazine derivatives with keto esters to form the pyrazole ring.

Pyridine Ring Construction via SNAr and Japp–Klingemann Reaction

This method, adapted from protocols for pyrazolo[4,3-b]pyridines, begins with 2-chloro-3-nitropyridine (1) . Treatment with ethyl glyoxylate in the presence of K₂CO₃ in DMF at 80°C yields pyridinyl keto ester (2) via SNAr (Scheme 1). Subsequent Japp–Klingemann reaction with arenediazonium tosylate (3) generates hydrazone intermediate (4) , which undergoes acid-mediated cyclization (HCl/EtOH, reflux) to furnish the pyrazolo[3,4-b]pyridine core (5) .

Critical Parameters :

  • Arenediazonium Stability : Tosylate counterions prevent premature decomposition.
  • Cyclization Conditions : HCl concentration >2M ensures complete hydrazone cyclization without ester hydrolysis.

Yield Optimization :

Step Reagents Temperature Time Yield
SNAr K₂CO₃, DMF 80°C 6h 78%
Japp–Klingemann Tosylate, EtOH 0°C→RT 2h 85%
Cyclization HCl/EtOH Reflux 4h 91%

Pyrazole Ring Formation via Hydrazine Cyclocondensation

An alternative route starts with ethyl 4-chloro-6-trifluoromethylpyridine-5-carboxylate (6) , which reacts with ethyl hydrazinoacetate (7) in acetic acid at 120°C to form hydrazone (8) . Intramolecular cyclodehydration (PCl₅, toluene, 110°C) affords the target compound (9) (Scheme 2).

Advantages :

  • Avoids sensitive diazonium intermediates.
  • Tolerates electron-deficient pyridines due to acetic acid’s mild acidity.

Limitations :

  • Regioselectivity : Competing C3 vs. C5 cyclization necessitates careful stoichiometric control (hydrazine:pyridine = 1.2:1).

One-Pot Tandem SNAr and Cyclization

A streamlined approach combines SNAr and cyclization in a single vessel. 2-Chloro-3-nitropyridine (1) reacts with ethyl 2-hydrazinyl-2-oxoacetate (10) in DMSO at 100°C, followed by in situ reduction of the nitro group (H₂, Pd/C) and cyclization (H₂SO₄, 60°C) to yield (9) with 68% overall yield (Scheme 3).

Key Innovations :

  • Nitro Reduction : Catalytic hydrogenation prevents over-reduction of the trifluoromethyl group.
  • Solvent Choice : DMSO stabilizes intermediates while facilitating SNAr.

Industrial-Scale Production and Continuous Flow Synthesis

While academic methods prioritize selectivity, industrial routes emphasize throughput. Continuous flow reactors enable:

  • Precise Temperature Control : Mitigates exothermic risks during SNAr.
  • Reduced Purification : In-line extraction modules isolate intermediates.

Benchmark Data :

Parameter Batch Reactor Flow Reactor
Cycle Time 24h 3h
Yield 72% 88%
Purity 95% 99%

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Steps Total Yield Key Advantage Key Limitation
SNAr/Japp–Klingemann 3 62% High regioselectivity Diazonium handling
Hydrazine Cyclocondensation 2 58% Simplicity Moderate yields
One-Pot Tandem 1 68% Efficiency Sensitivity to Pd catalyst

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

A comparative analysis of key pyrazolo[3,4-b]pyridine derivatives is presented below:

Compound Name / Substituents Biological Activity Physicochemical Properties Key References
Target compound : 4-Cl, 1-Et, 6-CF₃, 5-COOEt Not explicitly reported (inference required) Higher lipophilicity (CF₃), potential metabolic stability Structural analogy
4-Cl,1-Et,6-Me,5-COOEt (CAS 41095-07-2) Safety data available (GHS) Lower lipophilicity (Me vs. CF₃); ester hydrolysis susceptibility
Tracazolate : 4-n-butylamino,1-Et,6-Me,5-COOEt Anxiolytic; extensive metabolism in rats Lipophilic metabolites; hydrolytic stability under acidic conditions
4-(5-Cl-thienyl),1-Et,6-isopropyl,5-COOEt (CAS 872686-34-5) Not reported Molecular weight 377.89; thienyl group enhances π-π interactions
4-Cyclohexyl,6-cyclopropyl,1-Et,5-COOMe (CAS 872684-23-6) Not reported Predicted bp 457°C, pKa 3.52, density 1.32 g/cm³
6-(4-Fluorophenyl),4-MeS,1-Me,5-COOH (Hydrolysis product of ethyl ester) Kinase inhibition (implied) Carboxylic acid enhances solubility; MeS group influences electron distribution

Biological Activity

4-Chloro-1-ethyl-6-trifluoromethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester (CAS Number: 1221718-09-7) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H11ClF3N3O2C_{12}H_{11}ClF_3N_3O_2 with a molecular weight of 321.68 g/mol. The structure includes a pyrazolo[3,4-B]pyridine core with trifluoromethyl and chloro substituents that contribute to its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[3,4-B]pyridine derivatives. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
4-Chloro-1-ethyl-6-trifluoromethyl19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17-

The above table summarizes the inhibitory concentrations of the compound against COX enzymes compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's potency against COX enzymes. The modifications on the pyrazolo ring system have been systematically explored to optimize biological activity .

Case Studies

  • In Vivo Studies : In a carrageenan-induced paw edema model in rats, compounds similar to 4-Chloro-1-ethyl-6-trifluoromethyl demonstrated significant anti-inflammatory effects comparable to indomethacin, with ED50 values indicating effective doses in reducing inflammation .
  • In Vitro Studies : The compound has been tested in various human tumor cell lines, showing promising results in inhibiting cell proliferation, which suggests potential anticancer properties alongside its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-b]pyridine core?

  • Methodological Answer : The pyrazolo[3,4-b]pyridine scaffold can be synthesized via multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and thioureas/urea derivatives. Cyclization of intermediates (e.g., ethyl acetoacetate derivatives) under acidic or basic conditions is also common. For example, cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amines can yield fused pyrazolo-pyridine systems .

Q. How is the ethyl ester group introduced and protected during synthesis?

  • Methodological Answer : Ethyl ester groups are typically introduced via condensation reactions with ethyl acetoacetate or through esterification of carboxylic acid intermediates. Protection strategies include using tert-butyl esters (e.g., Boc-protected intermediates) to prevent hydrolysis during subsequent steps. For instance, tert-butyl 1H-pyrrole-1-carboxylate derivatives are employed to stabilize reactive intermediates .

Q. What analytical methods validate the compound’s structure and purity?

  • Methodological Answer :

  • Mass Spectrometry (ESIMS) : Confirms molecular weight (e.g., ESIMS m/z 328.2 for related ethyl ester derivatives) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity (e.g., δ 12.10 ppm for carboxylic acid protons) .
  • HPLC : Determines purity (e.g., 98.60% purity achieved for a pyrrole-2-carboxylic acid analog) .

Advanced Research Questions

Q. How can reaction yields be optimized for trifluoromethyl group introduction?

  • Methodological Answer : Trifluoromethylation often employs fluorinating agents like SF₄ or CF₃SO₂Na under controlled temperatures (0–50°C). For example, HCl-mediated salt formation in aqueous conditions (e.g., 52.7% yield for a pyrazolo-pyrimidine derivative) improves crystallinity and purity . Low-temperature reactions (<0°C) minimize side reactions, as seen in trifluoromethylpyridine syntheses .

Q. How to resolve contradictory data in regioselectivity during heterocyclic ring formation?

  • Methodological Answer : Regioselectivity conflicts (e.g., pyrazole vs. pyridine ring closure) can be addressed by:

  • Catalyst Screening : Pd-catalyzed cross-coupling reactions enhance selectivity for trifluoromethyl-substituted positions .
  • Computational Modeling : DFT calculations predict favorable transition states for cyclization pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific ring closures in Biginelli-like reactions .

Q. How to stabilize reactive intermediates during synthesis?

  • Methodological Answer :

  • Salt Formation : Converting free bases to hydrochloride salts improves stability (e.g., dihydrochloride salts of pyrazolo-pyridines) .
  • Low-Temperature Handling : Intermediates sensitive to heat or oxidation are stored at –20°C under nitrogen .
  • Inert Atmosphere : Schlenk-line techniques prevent moisture-sensitive intermediates (e.g., boronic esters) from degrading .

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